molecular formula C12H8ClNO2 B8754028 2-Chloro-4-nitrobiphenyl

2-Chloro-4-nitrobiphenyl

Cat. No.: B8754028
M. Wt: 233.65 g/mol
InChI Key: CCRSECCNOMQGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-nitrobiphenyl is a useful research compound. Its molecular formula is C12H8ClNO2 and its molecular weight is 233.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

2-chloro-4-nitro-1-phenylbenzene

InChI

InChI=1S/C12H8ClNO2/c13-12-8-10(14(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

CCRSECCNOMQGDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of potassium carbonate (1.48 g, 10.7 mmol), phenylboronic acid (645 mg, 5.29 mmol), 3-chloro-4-iodonitro benzene (1.00 g, 3.53 mmol), and THF (31 ml) was degassed with nitrogen in a sealable tube for 10 min. The dichloromethane adduct of 1,1′-bis(diphenylphosphino)ferrocene]dichloro palladium (351 mg, 0.429 mmol) was added to the reaction mixture and the pressure tube was sealed. The reaction mixture was stirred at 100° C. for 42 h. The mixture was cooled to 23° C., diluted with DCM (40 ml), and filtered. The filtrate was concentrated. The residue was purified by FCC (3-50% EtOAc/hexanes) to yield the titled compound (796 mg, 97%). 1H NMR (600 MHz, DMSO-d6): 8.42-8.41 (m, 1H), 8.26 (dd, J=8.5, 2.2, Hz 1H), 7.72 (d, J=8.5 Hz, 1H), 7.55-7.48 (m, 5H).
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
645 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
dichloro palladium
Quantity
351 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

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